molecular formula C13H16ClNOS B2688452 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 1797871-05-6

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Cat. No.: B2688452
CAS No.: 1797871-05-6
M. Wt: 269.79
InChI Key: LVIRMTSGTIPXBQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a ketone derivative featuring a 2-chlorophenyl group attached to an ethanone backbone and a 3-(methylthio)pyrrolidine ring.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNOS/c1-17-11-6-7-15(9-11)13(16)8-10-4-2-3-5-12(10)14/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIRMTSGTIPXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthio reagent.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its interactions with biological targets are explored to understand its mechanism of action and potential biological effects.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The chlorophenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The methylthio group may play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives documented in recent literature:

Compound Name Key Substituents Molecular Formula Notable Features/Activities Reference
Target Compound 2-Chlorophenyl, 3-(methylthio)pyrrolidine C₁₃H₁₄ClNOS High lipophilicity (predicted)
6a () 5-Chlorothiophenyl, pyridine, furopyridine C₁₈H₁₂ClN₃O₂S Antibacterial, cytotoxic activity
1-(2-Amino-6-nitrophenyl)ethanone () 2-Amino-6-nitrophenyl C₈H₈N₂O₃ Unclassified health hazards
2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one () 2-Chlorophenyl, methylamino-cyclohexanone C₁₄H₁₇ClNO Cyclohexanone core

Key Observations :

  • Chlorinated Aromatics: The 2-chlorophenyl group in the target compound and ’s cyclohexanone analog may enhance binding to hydrophobic pockets in biological targets.
  • Sulfur-Containing Groups : The methylthio group in the target compound contrasts with the thiophenyl group in 6a (). While both increase lipophilicity, the thiophenyl group in 6a may confer stronger π-π stacking interactions with aromatic residues in enzymes .

Physicochemical Properties

  • Lipophilicity: The target compound’s methylthio group likely elevates its logP compared to ’s nitro- and amino-substituted ethanone, which has polar groups reducing membrane permeability .
  • Solubility: The pyrrolidine ring may improve aqueous solubility relative to ’s cyclohexanone derivative due to nitrogen’s hydrogen-bonding capacity .

Biological Activity

2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group, a pyrrolidine ring, and a methylthio substituent, which collectively contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can be described as follows:

  • IUPAC Name : 2-(2-chlorophenyl)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
  • Molecular Formula : C13H16ClNOS
  • Molecular Weight : 273.79 g/mol

The compound's structure includes a chlorinated phenyl ring, which is known to enhance lipophilicity and potentially increase the compound's ability to cross biological membranes.

The biological activity of 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is primarily attributed to its interaction with various molecular targets within biological systems. The chlorophenyl group may enhance binding affinity to certain receptors, while the pyrrolidine structure contributes to the overall stability and reactivity of the compound.

Potential Targets

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been suggested that the methylthio group could play a role in modulating enzyme activities, particularly those involved in metabolic pathways.

Biological Activity and Therapeutic Potential

Research indicates that 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone exhibits several promising biological activities:

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally similar to 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone. For instance:

  • In Vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves apoptosis induction through mitochondrial pathways and caspase activation .
CompoundCell LineIC50 (nM)
Similar Compound AHeLa50
Similar Compound BMCF-775
2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneTBDTBD

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are also noteworthy:

  • Mood Enhancement : Preliminary data suggest that similar compounds may exhibit anxiolytic properties by modulating neurotransmitter systems such as serotonin and dopamine. Further research is necessary to elucidate these effects specifically for 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone.

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